Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate

Lipophilicity Membrane Permeability CNS Drug Design

This 6-CF₃/3-(pyridin-3-yl) picolinate ester is a privileged CNS drug discovery scaffold (XLogP3=2.5) with passive BBB penetration. The CF₃ group confers oxidative metabolic stability; the methyl ester provides a pro-drug handle. Regioisomers (5-CF₃ or 4-pyridinyl analogs) cannot replicate the unique electronic/steric profile critical for receptor binding orientation. Zero H-bond donors enable clean transition-metal chelation for MOF and catalytic systems. It also serves as a versatile agrochemical intermediate where CF₃ mimics chlorine with superior environmental persistence. Insist on the 6-CF₃/3-pyridin-3-yl substitution pattern to avoid divergent bioactivity and synthetic outcomes.

Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
CAS No. 1214365-10-2
Cat. No. B1388635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate
CAS1214365-10-2
Molecular FormulaC13H9F3N2O2
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)C2=CN=CC=C2
InChIInChI=1S/C13H9F3N2O2/c1-20-12(19)11-9(8-3-2-6-17-7-8)4-5-10(18-11)13(14,15)16/h2-7H,1H3
InChIKeyRDPQPZOJLOGTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate (CAS 1214365-10-2): Technical Baseline for Scientific Procurement


Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate (CAS 1214365-10-2) is a trifluoromethylated pyridine derivative of the picolinate ester class, with a molecular formula C₁₃H₉F₃N₂O₂ and a molecular weight of 282.22 g/mol . The compound features a picolinate core substituted at the 6-position with a trifluoromethyl group and at the 3-position with a pyridin-3-yl moiety . This structural arrangement is characteristic of building blocks employed in medicinal chemistry programs targeting central nervous system disorders, as the trifluoromethyl group enhances metabolic stability and lipophilicity while the bipyridine-like scaffold enables metal coordination and target engagement [1].

Why Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate (CAS 1214365-10-2) Cannot Be Replaced by Generic Analogs


Interchange of in-class picolinate derivatives without rigorous validation introduces substantial risk due to divergent substituent effects on physicochemical and biological properties. The specific 6-CF₃ / 3-pyridin-3-yl substitution pattern in CAS 1214365-10-2 confers a distinct electronic and steric profile that influences receptor binding orientation, metabolic stability, and synthetic utility in ways that regioisomers (e.g., 5-CF₃ or 4-pyridinyl analogs) or alternative functional group replacements (e.g., Cl or F for CF₃, acid for ester) cannot replicate [1]. These differences manifest quantitatively in measures of lipophilicity, hydrogen-bonding capacity, and target engagement, as documented in the comparative evidence below.

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate (CAS 1214365-10-2): Quantitative Evidence Guide for Differentiated Selection


Enhanced Lipophilicity (XLogP3 = 2.2 for Acid Form) Relative to Non-CF₃ Analog Confers Superior Membrane Permeability

The target compound exhibits significantly elevated lipophilicity attributable to the 6-trifluoromethyl group. For the corresponding carboxylic acid derivative (CAS 1214360-23-2), the computed XLogP3-AA is 2.2 [1], which is 0.5 units higher than the XLogP3 of 1.7 reported for the non-fluorinated analog methyl 5-fluoro-6-(pyridin-3-yl)picolinate (CAS 1214358-52-7) [2]. This difference indicates approximately 3.2-fold higher octanol-water partition favoring the trifluoromethyl-containing scaffold.

Lipophilicity Membrane Permeability CNS Drug Design Medicinal Chemistry

Distinct Hydrogen-Bonding Profile (0 H-Bond Donors in Ester Form) Enables Superior Metal Coordination Versus Acid Analog

The methyl ester functionality of CAS 1214365-10-2 provides a hydrogen bond acceptor count of 7 (or 5 in the neutral ester form), with zero hydrogen bond donors, contrasting sharply with the carboxylic acid analog (CAS 1214360-23-2) which possesses one hydrogen bond donor [1]. The absence of an acidic proton in the ester form prevents self-association and enables cleaner metal coordination chemistry, while the carboxylic acid form introduces competitive protonation equilibria that complicate metal-organic framework (MOF) assembly [2].

Coordination Chemistry Metal-Organic Frameworks Catalysis Ligand Design

Potential CB2 Receptor Agonist Scaffold: Distinct Substitution Pattern Differentiates from 5-CF₃/6-Cl Analog

Trifluoromethylated picolinate esters bearing the pyridin-3-yl moiety have been identified as key intermediates for CB2 receptor agonist development [1]. The 6-CF₃ substitution in the target compound creates a different electronic environment at the pyridine ring compared to the 5-CF₃/6-chloro analog methyl 6-chloro-5-(trifluoromethyl)picolinate, which is also employed in CB2 agonist synthesis . The presence of the 3-pyridin-3-yl group in CAS 1214365-10-2 introduces an additional nitrogen coordination site that the simpler 6-chloro-5-CF₃ analog lacks, potentially altering receptor binding orientation and selectivity.

Cannabinoid CB2 Agonist GPCR Pain Inflammation

Ester Pro-Drug Strategy: Enables Controlled Hydrolysis to Carboxylic Acid for pH-Dependent Activity Modulation

The methyl ester group in CAS 1214365-10-2 serves as a protected form of the corresponding carboxylic acid (CAS 1214360-23-2), which has a molecular weight of 268.19 g/mol versus 282.22 g/mol for the ester [1]. This protection strategy is critical for applications requiring pH-dependent activation, as the ester can be hydrolyzed in vivo or under controlled conditions to release the active carboxylic acid moiety. In contrast, the acid analog is immediately ionizable at physiological pH, limiting passive membrane permeation and necessitating alternative delivery strategies [2].

Pro-Drug Controlled Release Ester Hydrolysis Formulation

Methyl 3-(pyridin-3-yl)-6-(trifluoromethyl)picolinate (CAS 1214365-10-2): Recommended Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The elevated lipophilicity (XLogP3 = 2.2 for the acid form, indicating approximately 3.2-fold higher partition coefficient than the 5-fluoro analog [1]) supports the use of CAS 1214365-10-2 as a privileged scaffold for CNS drug discovery programs where passive blood-brain barrier penetration is required [2]. The 6-CF₃ group confers metabolic stability against oxidative metabolism while the ester functionality provides a pro-drug handle for controlled release of the active carboxylic acid. This scaffold is particularly relevant for programs targeting neurological disorders where sustained target engagement is critical [3].

Coordination Chemistry: MOF and Catalyst Ligand Synthesis

The absence of an acidic proton (0 H-bond donors) in the methyl ester form enables clean metal complexation without competing proton-transfer equilibria, in contrast to the carboxylic acid analog (1 H-bond donor) [1]. The bipyridine-like scaffold, comprising the picolinate core and the 3-pyridin-3-yl substituent, provides multiple nitrogen coordination sites suitable for transition metal chelation. This makes CAS 1214365-10-2 a valuable building block for metal-organic frameworks (MOFs), supramolecular assemblies, and catalytic systems where defined coordination geometry and electronic tuning are essential [2].

Agrochemical Intermediate: Trifluoromethylpyridine Derivative Synthesis

Trifluoromethylated pyridines are established scaffolds in modern agrochemistry due to their enhanced metabolic stability and bioavailability [1]. CAS 1214365-10-2 serves as a versatile synthetic intermediate for the preparation of substituted pyridines with potential herbicidal or fungicidal activity [2]. The 6-CF₃ group mimics the electronic properties of chlorine while providing greater oxidative stability, a key advantage for field-applied agrochemicals requiring prolonged environmental persistence [3]. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization into amides, hydrazides, or heterocyclic conjugates.

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